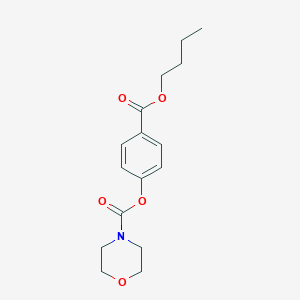

![molecular formula C17H12N4 B367125 (9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile CAS No. 613660-09-6](/img/structure/B367125.png)

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

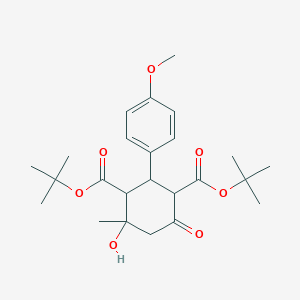

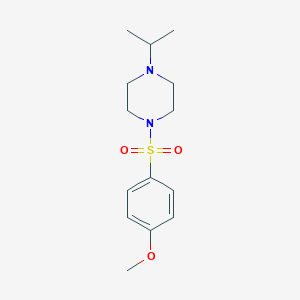

“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is a chemical compound with the molecular formula C17H12N4 . It is a derivative of 6H-indolo[2,3-b]quinoxaline, a planar fused heterocyclic compound .

Synthesis Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline derivatives, including “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile”, often involves a multi-step protocol starting from isatin or 5-fluoroisatin .Molecular Structure Analysis

The molecular structure of “(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” is characterized by the presence of a 6H-indolo[2,3-b]quinoxaline core, which is a planar fused heterocyclic compound .Chemical Reactions Analysis

The chemical reactions involving 6H-indolo[2,3-b]quinoxaline derivatives are predominantly related to their ability to intercalate with DNA .Physical And Chemical Properties Analysis

“(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile” appears as a yellow solid. Its melting point is 245–246 °C. Its IR (KBr, ν, cm −1) values are: 3123, 3078, 1582, 1467, 1237, 1051, 752. Its 1 H NMR (DMSO-d 6, 300 MHz) δ ppm values are: 8.43 (d, 1H, J = 6.86 Hz), 8.29 (d, 1H, J = 7.84 Hz), 8.12 (d, 1H, J = 7.84 Hz), 7.86 (s, 1H), 7.61–7.77 (m, 6H), 7.33–7.42 (m, 4H), 5.88 (s, 2H). Its ESI-MS value is 377 (M + +1); HRMS: m / z calcd. for C 23 H 17 N 6 [M+H] +: 377.1514, found: 377.1533 .科学的研究の応用

Anti-Cancer Agent

This compound has been evaluated for its potential as an anti-cancer agent. The synthesis and cytotoxicity studies suggest that derivatives of 6H-indolo[2,3-b]quinoxaline could serve as effective treatments against certain types of cancer cells .

Antiviral Activity

The structure of 6H-indolo[2,3-b]quinoxaline has shown promising results in antiviral activity. It interacts with DNA and proteins, which can inhibit the replication of viruses such as human CMV, HSV-1, and VZV .

DNA Intercalation

Due to its planar structure, this compound can intercalate between DNA nucleobases. This property is useful in studying DNA interactions and could be applied in developing new pharmacological agents .

Synthetic Chemistry

The compound serves as a starting material or intermediate in the synthesis of various derivatives with potential biological activities. These derivatives are synthesized through multi-step protocols starting from isatin or substituted isatins .

Catalysis

Recent research has proposed new methods for obtaining biologically active N-substituted derivatives of indolo[2,3-b]quinoxalines through catalyzed tandem ortho-C–H functionalization reactions .

Electrochemical Applications

Indolo[2,3-b]quinoxaline derivatives exhibit low reduction potential and high solubility in acetonitrile, making them candidates for electrochemical applications such as in battery electrolytes .

作用機序

Target of Action

Similar compounds in the 6h-indolo[2,3-b]quinoxaline series are known to interact with dna . They are capable of non-covalent binding to DNA molecules , which suggests that DNA could be a potential target for this compound.

Mode of Action

It’s known that similar 6h-indolo[2,3-b]quinoxaline derivatives exhibit dna duplex stabilization . This suggests that the compound might interact with DNA, causing changes in its structure and function.

Biochemical Pathways

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown antiviral and anticancer activities , suggesting that they may affect pathways related to viral replication and cancer cell proliferation.

Result of Action

Similar 6h-indolo[2,3-b]quinoxaline derivatives have shown cytotoxic effects against different human cancer cell lines , suggesting that this compound may also have cytotoxic effects.

将来の方向性

Given the interesting biological properties of 6H-indolo[2,3-b]quinoxaline derivatives, there is a need to prepare more and more new compounds based on the indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . Future research could focus on exploring the potential applications of these compounds in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals .

特性

IUPAC Name |

2-(9-methylindolo[3,2-b]quinoxalin-6-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4/c1-11-6-7-15-12(10-11)16-17(21(15)9-8-18)20-14-5-3-2-4-13(14)19-16/h2-7,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUUSIUOCMWAEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C3=NC4=CC=CC=C4N=C23)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9-methyl-6H-indolo[2,3-b]quinoxalin-6-yl)acetonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

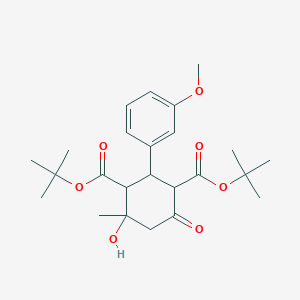

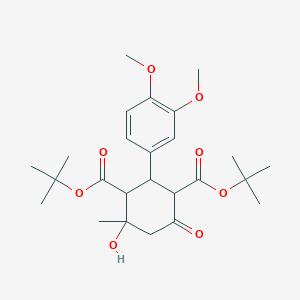

![Di(tert-butyl) 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1,3-cyclohexanedicarboxylate](/img/structure/B367053.png)

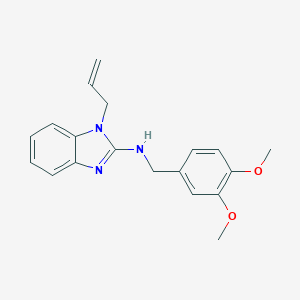

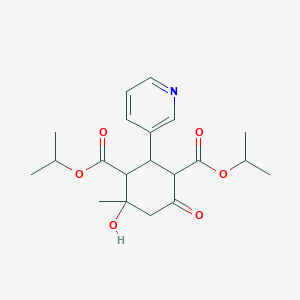

![(1S,2R,6R,8S,9R)-N-(2-methoxyphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxamide](/img/structure/B367078.png)

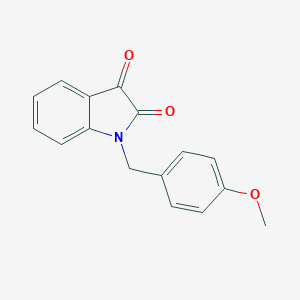

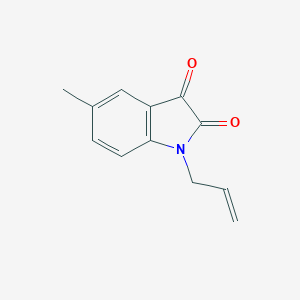

![(1S,2R,6R,8S,9R)-N-(4-Acetylphenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B367080.png)

![1-(3-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367114.png)

![1-(2-Fluorobenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B367117.png)